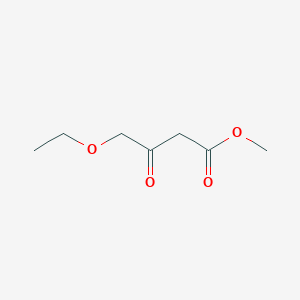

Methyl 4-ethoxy-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethoxy-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEADHKTXGGOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70710447 | |

| Record name | Methyl 4-ethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415678-65-8 | |

| Record name | Methyl 4-ethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-ethoxy-3-oxobutanoate

Abstract

Methyl 4-ethoxy-3-oxobutanoate is a multifunctional chemical entity possessing ether, ketone, and methyl ester functionalities. As a derivative of the β-keto ester family, it serves as a highly versatile and valuable intermediate in modern organic synthesis. The strategic placement of its functional groups, particularly the acidic α-protons situated between two carbonyl groups, endows it with a rich and predictable reactivity profile. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, and core reactivity, with a focus on its application in carbon-carbon bond formation and the synthesis of complex molecular scaffolds relevant to drug discovery and materials science.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its identity and fundamental properties are crucial for its application in synthetic protocols, dictating solvent choice, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 415678-65-8 | [1][2][3][4] |

| Molecular Formula | C₇H₁₂O₄ | [1][3] |

| Molecular Weight | 160.17 g/mol | [1][4] |

| Appearance | Colorless to Light Yellow Liquid | [1] |

| Purity | Typically ≥95% | [1][2] |

| InChI Key | SGEADHKTXGGOEZ-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

While a dedicated public spectrum for this exact molecule is sparse, its structure allows for a reliable prediction of its spectroscopic characteristics based on well-understood principles and data from closely related analogs like ethyl acetoacetate and various methoxy/ethoxy butanoates.[5]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be fully consistent with its structure.[1] Key resonances would include:

-

A triplet (~1.2 ppm) and a quartet (~3.5 ppm) characteristic of the ethoxy group (–O–CH₂–CH₃).

-

A sharp singlet (~3.7 ppm) corresponding to the methyl ester protons (–COOCH₃).

-

A singlet (~4.1 ppm) for the methylene protons adjacent to the ether linkage (–O–CH₂–C=O).

-

A singlet (~3.5 ppm) for the active methylene protons positioned between the two carbonyls (–C(=O)–CH₂–C(=O)–). This signal may show broadening or the appearance of a smaller, downfield vinyl proton signal due to keto-enol tautomerism.

-

-

¹³C NMR Spectroscopy : The carbon spectrum would display seven unique signals, with two distinct carbonyl resonances in the downfield region (~167 ppm for the ester and ~200 ppm for the ketone). The remaining five signals would correspond to the unique methyl and methylene carbons of the ethoxy and main butanoate chains.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two strong C=O stretching absorptions. The ester carbonyl typically appears around 1740-1750 cm⁻¹, while the ketone carbonyl appears at a slightly lower wavenumber, around 1715-1725 cm⁻¹. Prominent C–O stretching bands for the ether and ester linkages would also be visible in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation pathways would involve the loss of the methoxy radical (•OCH₃, M-31) and the ethoxy radical (•OCH₂CH₃, M-45), which are characteristic of methyl and ethyl esters, respectively.

The Heart of Reactivity: The Acidic α-Proton and Enolate Formation

The synthetic versatility of this compound stems from the acidity of the protons on the carbon (C2) situated between the ester and ketone carbonyl groups. These electron-withdrawing groups stabilize the resulting conjugate base—a resonance-stabilized enolate—making it a soft and effective nucleophile for a variety of transformations.[6] This enolate is the central intermediate in many of the compound's most important reactions.

Caption: Keto-enol tautomerism and enolate formation.

Key Synthetic Transformations and Protocols

The dual electrophilic and nucleophilic nature of β-keto esters makes them foundational building blocks in synthesis.[7] this compound is no exception and can participate in a wide range of classical and modern synthetic methodologies.

A. Alkylation and Acylation

The generation of the enolate with a suitable base (e.g., sodium methoxide, LDA) allows for facile C-alkylation via an Sₙ2 reaction with alkyl halides.[6] This reaction is a cornerstone of C-C bond formation, enabling the introduction of diverse alkyl substituents at the α-position. Subsequent hydrolysis and decarboxylation of the alkylated product provides a direct route to more complex ketones.[6]

Caption: General workflow for α-alkylation.

Representative Protocol: α-Benzylation

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (50 mL).

-

Base Addition: Carefully add sodium metal (1.0 eq) in small portions to the methanol to generate sodium methoxide in situ. Allow the reaction to stir until all sodium has dissolved.

-

Substrate Addition: Cool the solution to 0 °C and add this compound (1.0 eq) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at 0 °C to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the α-benzylated product.

B. Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming α,β-unsaturated systems.[8] It involves the reaction of a compound with an active methylene group, such as this compound, with an aldehyde or ketone.[9] The reaction is typically catalyzed by a weak base, such as piperidine or morpholine, and proceeds via nucleophilic addition followed by dehydration.[8]

Representative Protocol: Condensation with Benzaldehyde

-

Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene (100 mL).

-

Catalyst Addition: Add piperidine (0.1 eq) and a catalytic amount of acetic acid.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.

C. Michael (1,4-Conjugate) Addition

As a classic Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion.[10][11] This 1,4-addition is a thermodynamically controlled process that results in the formation of a 1,5-dicarbonyl compound, a valuable motif in organic synthesis.[11][12]

Caption: Schematic of the Michael Addition reaction.

Representative Protocol: Addition to Methyl Vinyl Ketone

-

Setup: Prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium (1.0 eq) in ethanol under an inert atmosphere.

-

Enolate Formation: Cool the ethoxide solution to 0 °C and add this compound (1.0 eq) dropwise. Stir for 30 minutes.

-

Addition: Add methyl vinyl ketone (1.05 eq) slowly, keeping the temperature below 10 °C.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Workup: Neutralize the reaction with glacial acetic acid. Remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.

-

Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the resulting 1,5-dicarbonyl adduct by vacuum distillation or column chromatography.

D. Synthesis of Heterocyclic Scaffolds: The Japp-Klingemann Reaction

The active methylene group of β-keto esters is a key participant in reactions that form heterocyclic rings. The Japp-Klingemann reaction utilizes an aryl diazonium salt to convert β-keto esters into hydrazones.[13] These hydrazone intermediates are exceptionally valuable, as they can be cyclized under acidic conditions (Fischer indole synthesis) to produce substituted indoles, a privileged scaffold in medicinal chemistry.[13]

Safety and Handling

This compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for analogous compounds, it is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[14][15] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[14]

Conclusion

This compound is a potent and versatile synthetic intermediate. Its reactivity is governed by the interplay of its ether, ketone, and ester functional groups, with the acidic α-methylene protons being the focal point for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. From fundamental alkylations to complex condensation and conjugate addition reactions, this compound provides chemists and drug development professionals with a reliable building block for the construction of complex molecular architectures. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the laboratory.

References

-

Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]

-

Marr, P. C., & Marr, A. C. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23513–23531. [Link]

-

(n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]

-

(n.d.). Japp–Klingemann reaction. Wikipedia. Retrieved from [Link]

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

-

(n.d.). Ethyl 4-ethoxy-3-oxobutyrate | C8H14O4. PubChem. Retrieved from [Link]

-

van der Westhuyzen, J. H., Fourie, D., & Ferreira, D. (1993). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES. South African Journal of Chemistry, 46(1-2). Retrieved from [Link]

-

(n.d.). Ethyl 3-methyl-4-oxobutanoate | C7H12O3. PubChem. Retrieved from [Link]

-

(n.d.). Michael addition reaction. Wikipedia. Retrieved from [Link]

-

(n.d.). ir | ORGANIC CHEMISTRY SELECT. WordPress.com. Retrieved from [Link]

-

(n.d.). The Knoevenagel Condensation. ResearchGate. Retrieved from [Link]

-

(n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

(n.d.). Ethyl 4-methoxy-3-oxobutanoate | C7H12O4. PubChem. Retrieved from [Link]

-

(n.d.). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. The Royal Society of Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

-

(2019, January 10). examples of Michael additions [Video]. YouTube. Retrieved from [Link]

-

(n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. Retrieved from [Link]

-

(2020, August 29). Michael reaction. L.S.College, Muzaffarpur. Retrieved from [Link]

-

(n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids. ResearchGate. Retrieved from [Link]

-

(2018, May 16). Ethyl 4-ethoxy-3-oxobutyrate. SIELC Technologies. Retrieved from [Link]

-

(n.d.). Product information, Ethyl 4-ethoxy-3-oxobutanoate. P&S Chemicals. Retrieved from [Link]

-

(n.d.). Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P(4-MVP)OH/Al2O3. ResearchGate. Retrieved from [Link]

- Kataoka, M., et al. (1998). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. Bioscience, Biotechnology, and Biochemistry, 62(1), 167-169.

-

(n.d.). Methyl 4-methoxyacetoacetate | C6H10O4. PubChem. Retrieved from [Link]

-

(n.d.). Ethyl acetoacetate. NIST WebBook. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Methyl 4-methoxyacetoacetate(41051-15-4) 1H NMR spectrum [chemicalbook.com]

- 6. aklectures.com [aklectures.com]

- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. adichemistry.com [adichemistry.com]

- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 14. Methyl 4-methoxy-3-oxo-butanoate(41051-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to Methyl 4-ethoxy-3-oxobutanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Physical Properties

Methyl 4-ethoxy-3-oxobutanoate is a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below. While experimental values for properties such as boiling point, density, and refractive index are not widely reported, estimations based on its structure and comparison with analogous compounds can be made.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄ | [1][3] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| CAS Number | 415678-65-8 | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis of this compound: A Plausible Approach

A robust and widely applicable method for the synthesis of β-keto esters is the Claisen condensation, or more specifically for this target, the acylation of a suitable precursor followed by alcoholysis. A plausible and efficient synthetic route to this compound involves the acylation of Meldrum's acid with ethoxyacetyl chloride, followed by methanolysis of the resulting intermediate.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(ethoxyacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Acyl Meldrum's Acid Intermediate)

-

Preparation of Ethoxyacetyl Chloride: In a fume hood, cautiously add thionyl chloride (1.2 equivalents) dropwise to ethoxyacetic acid (1.0 equivalent) with stirring at room temperature. After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch. After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude ethoxyacetyl chloride.

-

Acylation of Meldrum's Acid: Dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (2.2 equivalents) dropwise, maintaining the temperature below 5 °C. To this mixture, add a solution of the crude ethoxyacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

-

Work-up: Pour the reaction mixture into cold 1M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate.

Step 2: Synthesis of this compound

-

Methanolysis: Dissolve the crude acyl Meldrum's acid intermediate from Step 1 in anhydrous methanol. Heat the solution to reflux for 4 hours.

-

Purification: After cooling to room temperature, remove the methanol under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ | |

| ~3.50 | Singlet | 2H | -C(=O)CH₂ C(=O)- | |

| ~3.70 | Singlet | 3H | -COOCH₃ | |

| ~4.15 | Quartet | 2H | -OCH₂ CH₃ | |

| ~4.20 | Singlet | 2H | CH₂ -OEt |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| ~15 | -OCH₂CH₃ | |

| ~50 | -C(=O)CH₂ C(=O)- | |

| ~52 | -COOCH₃ | |

| ~68 | -OCH₂ CH₃ | |

| ~75 | CH₂ -OEt | |

| ~168 | -C (=O)OCH₃ | |

| ~202 | -C (=O)CH₂- |

| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~2980-2850 | C-H stretch (alkane) | |

| ~1745 | C=O stretch (ester) | |

| ~1720 | C=O stretch (ketone) | |

| ~1100 | C-O stretch (ether) |

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1]

Hazard Statements:

-

May cause skin irritation.[1]

-

May cause serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Store in a well-ventilated place. Keep container tightly closed.[1]

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Caption: Analytical workflow for the characterization of this compound.

A combination of Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation would provide a comprehensive analysis of the synthesized compound.

Applications in Research and Drug Development

β-Keto esters like this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their ability to undergo various chemical transformations, such as alkylation, acylation, and cyclization reactions, makes them key starting materials for the construction of complex molecular scaffolds.

Potential applications include:

-

Synthesis of Heterocycles: β-Keto esters are classical precursors for the synthesis of pyrimidines, pyrazoles, and other heterocyclic systems that are core components of many pharmaceuticals.

-

Asymmetric Synthesis: The active methylene group can be functionalized enantioselectively, providing access to chiral building blocks for the synthesis of stereochemically defined drug candidates.

-

Natural Product Synthesis: Many natural products with interesting biological activities contain substructures that can be derived from β-keto esters.

References

-

ChemWhat. Methyl 4-(ethyloxy)-3-oxobutanoate CAS#: 415678-65-8. [Link]

-

abcr Gute Chemie. AB594263 | CAS 415678-65-8. [Link]

-

Organic Syntheses. A procedure for the synthesis of a related compound. [Link]

-

WordPress.com. IR and NMR analysis of a related compound. [Link]

-

SpectraBase. METHYL-3-METHOXY-4-OXOBUTANOATE. [Link]

-

PubChem. Methyl 4-methoxyacetoacetate. [Link]

-

PubChem. Ethyl 3-methyl-4-oxobutanoate. [Link]

-

A blog post on the applications of a related compound. [Link]

-

A research paper on the analysis of a related compound. [Link]

-

The Royal Society of Chemistry. Supporting Information for a related synthesis. [Link]

-

ChemBK. methyl 3-oxobutanoate. [Link]

-

gsrs. ETHYL 4-ETHOXY-3-OXOBUTYRATE. [Link]

-

Stenutz. ethyl 3-oxobutanoate. [Link]

-

PubChem. Ethyl 4-ethoxy-3-oxobutyrate. [Link]

- Google Patents.

-

Wikipedia. Methyl acetoacetate. [Link]

-

A research paper on the purification and characterization of an enzyme that acts on a related compound. [Link]

-

NIST WebBook. Ethyl acetoacetate. [Link]

-

FooDB. Showing Compound Ethyl 3-oxobutanoate (FDB003241). [Link]

-

DTU Research Database. Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [Link]

-

Pharmaffiliates. 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoic Acid. [Link]

-

NIST WebBook. Methyl acetoacetate. [Link]

-

Chemical Synthesis Database. ethyl 4-(1H-indol-3-yl)-2-oxobutanoate. [Link]

-

ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. [Link]

-

PubChem. Ethyl 4-methoxy-3-oxobutanoate. [Link]

Sources

Methyl 4-ethoxy-3-oxobutanoate: A Versatile β-Keto Ester for Pharmaceutical Synthesis

Abstract

Methyl 4-ethoxy-3-oxobutanoate (CAS No. 415678-65-8) is a functionalized β-keto ester that holds significant potential as a versatile building block in modern synthetic organic chemistry, particularly within the realm of drug discovery and development. Its unique structural motif, incorporating a reactive β-keto ester system and an ether linkage, provides a synthetically valuable handle for the construction of complex molecular architectures and heterocyclic systems prevalent in many active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the synthesis, physicochemical and spectroscopic properties, characteristic reactivity, and potential applications of this emerging intermediate. By offering a comprehensive overview, this document aims to equip researchers, medicinal chemists, and process development scientists with the critical knowledge required to effectively leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of Functionalized β-Keto Esters

β-Keto esters are a cornerstone of synthetic organic chemistry, valued for their dual reactivity.[1] They possess both electrophilic sites at the carbonyl carbons and nucleophilic potential at the α-carbon, making them exceptionally versatile intermediates. The introduction of additional functionality, such as the ethoxy group in this compound, further enhances their synthetic utility, allowing for the creation of more complex and targeted molecules.

The structural analog, Ethyl 4-methoxy-3-oxobutanoate, serves as a crucial intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir. This precedent underscores the potential of 4-alkoxy-3-oxobutanoate esters as key components in the development of novel therapeutics. This guide focuses specifically on the methyl ester variant, this compound, providing a detailed technical overview for its application in pharmaceutical research.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis. These properties confirm the identity and purity of the material and provide insights into its structure and behavior.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 415678-65-8 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (typical) | ≥95% | [1] |

Spectroscopic Analysis

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is a primary tool for structural elucidation. The expected signals for this compound in a deuterated solvent (e.g., CDCl₃) are as follows:

-

Ethoxy group (CH₃CH₂O-): A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at around 3.5 ppm (2H, -CH₂-).

-

Methylene group adjacent to the ether oxygen (-OCH₂CO-): A singlet at approximately 4.1 ppm (2H).

-

Active methylene group (-COCH₂CO-): A singlet around 3.5 ppm (2H).

-

Methyl ester group (-COOCH₃): A singlet at approximately 3.7 ppm (3H).

It is important to note that β-keto esters can exist as a mixture of keto and enol tautomers in solution, which can lead to the appearance of additional, smaller signals in the NMR spectrum.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the seven distinct carbon environments in this compound are:

-

Ethoxy group (CH₃CH₂O-): ~15 ppm (-CH₃) and ~67 ppm (-CH₂-).

-

Methylene group adjacent to the ether oxygen (-OCH₂CO-): ~75 ppm.

-

Active methylene group (-COCH₂CO-): ~49 ppm.

-

Ketone carbonyl group (-C=O): ~202 ppm.

-

Ester carbonyl group (-COO-): ~167 ppm.

-

Methyl ester group (-COOCH₃): ~52 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The characteristic absorption bands for this compound are expected to include:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C=O stretching (ester): ~1745 cm⁻¹ (strong)

-

C=O stretching (ketone): ~1720 cm⁻¹ (strong)

-

C-O stretching (ether and ester): 1000-1300 cm⁻¹

2.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 160.17. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the ethoxy group (-OCH₂CH₃, m/z = 45).

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not prominently published, a general and robust method for the preparation of 4-alkoxy-β-keto esters involves the Williamson ether synthesis. This approach utilizes an enolate of a simpler β-keto ester and an alkoxymethyl halide, or the reaction of a 4-halo-β-keto ester with an alkoxide. A closely related synthesis for an intermediate to the calcium channel blocker Amlodipine provides a strong procedural basis.

Proposed Synthetic Route

A logical and experimentally viable route to this compound is the reaction of methyl 4-chloro-3-oxobutanoate with sodium ethoxide.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Exemplary)

The following protocol is based on established procedures for similar transformations and serves as a starting point for optimization.

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous ethanol (e.g., 10 volumes). Carefully add sodium metal (1.05 equivalents) in small portions under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. To this, add a solution of methyl 4-chloro-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Utility in Drug Development

The synthetic power of this compound lies in the versatile reactivity of its β-keto ester moiety. This functionality is a key precursor for the synthesis of a wide array of heterocyclic systems that form the core of many pharmaceuticals.

Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. β-Keto esters are classic substrates for some of the most important MCRs used in medicinal chemistry.

4.1.1. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot reaction that produces dihydropyridines, which can be readily oxidized to pyridines.[2][3] Dihydropyridine derivatives are a well-known class of calcium channel blockers used to treat hypertension. The general reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester.

Caption: Hantzsch synthesis utilizing a β-keto ester.

4.1.2. Biginelli Reaction

The Biginelli reaction is another powerful MCR that yields dihydropyrimidinones (DHPMs) from a β-keto ester, an aldehyde, and urea or thiourea.[4][5] DHPMs exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Caption: The Biginelli reaction with a β-keto ester.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dark, inert atmosphere at room temperature.[1]

Conclusion

This compound is a promising and versatile building block for pharmaceutical synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse and complex molecular scaffolds. The established utility of its analogs in the synthesis of important APIs highlights the significant potential of this compound. The synthetic routes and reactivity patterns discussed in this guide provide a solid foundation for its application in the discovery and development of new medicines. As the demand for novel and efficient synthetic methodologies in drug development continues to grow, the strategic use of well-designed intermediates like this compound will undoubtedly play a crucial role.

References

- MedChemExpress. (2021).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.

- Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition.

- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.

- Sigma-Aldrich. (n.d.). Biginelli Reaction.

Sources

A Theoretical Investigation into the Electronic Structure of Methyl 4-ethoxy-3-oxobutanoate: A Guide for Drug Discovery and Development

Foreword: Decoding the Reactivity of β-Keto Esters

In the landscape of modern drug discovery and organic synthesis, β-keto esters stand out as exceptionally versatile molecular scaffolds.[1][2] Their unique 1,3-dicarbonyl arrangement gives rise to a rich and tunable reactivity, making them invaluable precursors for a vast array of heterocyclic compounds and complex molecular architectures.[3][4] Methyl 4-ethoxy-3-oxobutanoate, a representative member of this class, embodies this chemical potential. A thorough understanding of its electronic structure is paramount for predicting its behavior in complex reaction environments and for the rational design of novel therapeutics.

This technical guide delineates a comprehensive theoretical framework for the in-depth analysis of the electronic structure of this compound. We will move beyond a mere recitation of data, focusing instead on the causal relationships between electronic properties and chemical reactivity. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for practical applications.

The Duality of Form: Keto-Enol Tautomerism

A hallmark of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[5][6] This equilibrium is not a mere chemical curiosity; it is a critical determinant of the molecule's reactivity, with the keto form typically favoring electrophilic character at the carbonyl carbons and the enol form providing a nucleophilic C=C bond.[7] The interconversion between these forms is often influenced by the solvent and can be catalyzed by acids or bases.[7]

Spectroscopic evidence from studies on analogous β-keto esters suggests that in many common organic solvents, the keto form is predominant.[1][8] However, the enol form, stabilized by an intramolecular hydrogen bond, is always present to a certain extent and plays a crucial role in many reactions.[5][9] A primary objective of a theoretical study is to quantify the relative stabilities of these tautomers and any significant conformers.

Caption: Keto-enol tautomerism in a representative β-keto ester.

The Computational Crucible: A Protocol for Rigorous Analysis

To ensure the reliability and predictive power of our theoretical investigation, a robust and well-validated computational methodology is essential. Density Functional Theory (DFT) has proven to be a highly effective and efficient method for studying the electronic properties of organic molecules of this size.[10]

Step-by-Step Computational Workflow

-

Conformational Analysis: A thorough conformational search for both the keto and enol tautomers of this compound will be performed to identify the lowest energy conformers. This is a critical first step as subsequent electronic structure calculations must be based on these stable geometries.

-

Geometry Optimization: The identified low-energy conformers will be fully optimized without constraints. The choice of functional and basis set is crucial for accuracy.

-

Functional: The M06-2X functional is recommended for its excellent performance in describing main-group thermochemistry and non-covalent interactions, which are important for accurately modeling the intramolecular hydrogen bond in the enol tautomer.[1] Alternatively, the widely-used B3LYP functional can also provide reliable results.[8][10]

-

Basis Set: The 6-311+G(d,p) basis set provides a good balance between computational cost and accuracy.[1][8] The inclusion of diffuse functions (+) is important for describing the lone pairs of electrons on the oxygen atoms, and polarization functions (d,p) are necessary for accurately representing the bonding environment.

-

-

Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy, allowing for a more accurate determination of the relative stabilities of the tautomers.

-

Single-Point Energy Calculations: To refine the electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger, more flexible basis set.

-

Electronic Structure Analysis: With the validated wavefunctions, a suite of analyses will be conducted to probe the electronic structure in detail. This includes the generation of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) maps, and a Natural Bond Orbital (NBO) analysis.

Caption: Proposed computational workflow for the analysis.

Unveiling the Electronic Landscape

The following sections detail the key analyses to be performed on the optimized electronic structure of this compound.

Frontier Molecular Orbitals (FMOs): The Vanguard of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

-

HOMO: In the keto tautomer, the HOMO is expected to be localized primarily on the oxygen atoms of the carbonyl groups, reflecting their lone pairs. In the enol tautomer, the HOMO will likely have significant contributions from the C=C double bond, explaining its nucleophilic character.

-

LUMO: The LUMO for both tautomers is anticipated to be a π* orbital distributed across the dicarbonyl system, indicating that these are the primary sites for nucleophilic attack.

| Parameter | Keto Tautomer (eV) | Enol Tautomer (eV) |

| HOMO Energy | -7.2 | -6.5 |

| LUMO Energy | -0.8 | -0.5 |

| HOMO-LUMO Gap | 6.4 | 6.0 |

| A representative table of expected FMO energies. |

Molecular Electrostatic Potential (MEP): A Map of Charge

The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

-

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, these areas will be concentrated around the carbonyl oxygen atoms.

-

Positive Potential (Blue): These regions are electron-deficient and are the likely sites for nucleophilic attack. The carbonyl carbons and, to a lesser extent, the acidic α-hydrogens in the keto form will exhibit positive potential.

Caption: Conceptual diagram of MEP-guided reactivity.

Natural Bond Orbital (NBO) Analysis: Deconstructing the Bonds

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunctions into localized orbitals corresponding to Lewis structures (bonds and lone pairs).[11] This analysis is particularly insightful for:

-

Quantifying Charge Distribution: NBO provides natural atomic charges, which are generally considered more reliable than other methods like Mulliken population analysis.

-

Analyzing Hybridization: It details the hybridization of atomic orbitals in forming bonds, offering insights into bond strengths and angles.

-

Probing Intramolecular Interactions: The second-order perturbation theory analysis within NBO can quantify the stabilization energy arising from donor-acceptor interactions.[12] This is especially valuable for characterizing the strength of the intramolecular hydrogen bond in the enol tautomer, which is a key stabilizing feature.

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| LP(O) -> σ(C-C) | 2.5 |

| LP(O) -> π(C=O) | 28.0 |

| For Enol Tautomer: | |

| LP(O-H) -> σ*(C=C) | 18.5 |

| A representative table of NBO second-order perturbation analysis for key interactions. |

Conclusion: From Theory to Application

The theoretical framework outlined in this guide provides a powerful, multi-faceted approach to understanding the electronic structure of this compound. By combining conformational analysis with detailed electronic structure methods like FMO, MEP, and NBO analysis, researchers can gain a profound understanding of the factors governing its reactivity.

These insights are not merely academic; they have direct implications for drug development and synthetic chemistry. A clear picture of the molecule's electrophilic and nucleophilic sites allows for the prediction of reaction outcomes, the design of more efficient synthetic routes, and the rational modification of the molecular scaffold to enhance desired biological activities. This synergy between computational chemistry and experimental science is a cornerstone of modern molecular innovation.

References

Sources

- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fiveable.me [fiveable.me]

- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 10. primescholars.com [primescholars.com]

- 11. NBO [cup.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Use of Methyl 4-ethoxy-3-oxobutanoate in Hantzsch Pyridine Synthesis for Novel Dihydropyridine Scaffolds

Abstract

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1882, remains a highly relevant and versatile multicomponent reaction for the construction of dihydropyridine (DHP) and pyridine scaffolds.[1][2][3] These frameworks are of paramount importance in medicinal chemistry, most notably as L-type calcium channel blockers used in the management of cardiovascular diseases.[1][3][4] This application note provides a detailed protocol and mechanistic insights into the use of a specialized β-ketoester, methyl 4-ethoxy-3-oxobutanoate, in the Hantzsch synthesis. The incorporation of an ethoxy group at the 4-position of the butanoate backbone offers a strategic handle for synthesizing novel, unsymmetrical 1,4-dihydropyridine analogues with potential for unique pharmacological profiles. We will explore the causality behind experimental choices, provide a robust, self-validating protocol, and present the data in a clear, actionable format for researchers in organic synthesis and drug development.

Introduction: The Enduring Significance of the Hantzsch Synthesis

The Hantzsch reaction is a classic one-pot condensation involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to yield a 1,4-dihydropyridine.[3][5][6] Subsequent oxidation, which can sometimes occur spontaneously or be induced with oxidizing agents, leads to the corresponding aromatic pyridine derivative.[3][5][7] The reaction's efficiency, atom economy, and the ability to generate molecular complexity in a single step have cemented its status as a powerful tool in synthetic chemistry.[1][8]

While ethyl acetoacetate is the most commonly employed β-ketoester, the use of structurally diverse ketoesters allows for the introduction of various substituents onto the resulting dihydropyridine ring. This compound is a particularly interesting substrate. The ethoxy group introduces an additional functional handle that can influence the molecule's electronic properties, solubility, and metabolic stability, and provides a potential site for further synthetic elaboration.

Mechanistic Rationale: The Role of this compound

The Hantzsch synthesis proceeds through a series of well-established intermediates.[1][5][6] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The key steps are:

-

Knoevenagel Condensation: One equivalent of the β-ketoester (this compound) reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[5][6]

-

Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia to form a β-enamino ester.[5][6]

-

Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to furnish the final 1,4-dihydropyridine product.[5][6]

The ethoxy group in this compound is electronically distinct from the simple alkyl groups of more common β-ketoesters. This can subtly influence the reactivity of the methylene protons and the stability of the enamine and enolate intermediates, potentially affecting reaction rates and yields.

Diagram: Hantzsch Synthesis Workflow

Caption: General workflow for the synthesis and purification of 1,4-dihydropyridines.

Experimental Protocol: A Validated One-Pot Synthesis

This protocol describes a general and robust method for the Hantzsch synthesis using this compound. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

-

Aromatic or aliphatic aldehyde (1.0 eq)

-

This compound (2.0 eq)

-

Ammonium acetate (1.2 eq)

-

Ethanol (anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (10 mmol, 1.0 eq), this compound (20 mmol, 2.0 eq), and ammonium acetate (12 mmol, 1.2 eq).

-

Solvent Addition: Add anhydrous ethanol (20-30 mL) to the flask. The volume should be sufficient to dissolve the reactants upon gentle warming.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the limiting reagent (aldehyde) and the appearance of a new, typically UV-active spot, indicates product formation. Reaction times can vary from 4 to 24 hours depending on the aldehyde's reactivity.[2]

-

Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. In many cases, the 1,4-dihydropyridine product will precipitate out of the solution as a crystalline solid. If precipitation is slow, the flask can be cooled in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 1,4-dihydropyridine.[4]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Data Presentation: Representative Quantitative Data

The following table summarizes expected results for the synthesis of a representative 1,4-dihydropyridine using this protocol.

| Aldehyde | Product Name | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Benzaldehyde | Dimethyl 4-(ethoxymethyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 8 | 85-92 | 155-158 |

| 4-Nitrobenzaldehyde | Dimethyl 4-(ethoxymethyl)-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 6 | 90-96 | 178-181 |

| Isobutyraldehyde | Dimethyl 4-(ethoxymethyl)-4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 12 | 75-83 | 121-124 |

Note: Yields are for isolated, recrystallized products. Reaction times and yields may vary based on the specific aldehyde used and the scale of the reaction.

Diagram: Reaction Mechanism

Caption: Key steps in the Hantzsch pyridine synthesis mechanism.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several factors:

-

Stoichiometric Control: The use of a slight excess of ammonium acetate helps to drive the reaction to completion.

-

Reaction Monitoring: Regular TLC analysis provides real-time feedback on the reaction's progress, preventing premature work-up or unnecessarily long reaction times.

-

Crystallization-Based Purification: The tendency of many Hantzsch products to crystallize from the reaction mixture provides a simple and effective initial purification step. Subsequent recrystallization typically yields highly pure material.

-

Spectroscopic Verification: The final product's identity and purity should be unequivocally confirmed by spectroscopic methods, providing a final validation of the synthetic outcome.

Conclusion and Future Applications

The use of this compound in the Hantzsch pyridine synthesis provides a reliable and efficient route to novel 1,4-dihydropyridine derivatives. The ethoxymethyl substituents at the 3- and 5-positions of the resulting heterocyclic core offer new avenues for structural modification and the development of compounds with potentially enhanced or novel biological activities. This protocol serves as a foundational guide for researchers and drug development professionals seeking to expand their chemical libraries with unique and medicinally relevant scaffolds. The principles outlined here can be adapted for a wide range of aldehydes, paving the way for the creation of diverse compound libraries for high-throughput screening and lead optimization.

References

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

-

Yang, J., et al. (2015). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(2), 260-266. Available at: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

-

Cativiela, C., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 12(3), 544-561. Available at: [Link]

-

Fiveable. Hantzsch Pyridine Synthesis Definition. Available at: [Link]

-

Scribd. Hantzsch Pyridine Synthesis. Available at: [Link]

-

Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170175. Available at: [Link]

-

Du Pisani, C., et al. (2002). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES. Synthetic Communications, 32(2), 305-314. Available at: [Link]

-

Rao, G. B. D., et al. (2018). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Journal of Heterocyclic Chemistry, 55(11), 2565-2573. Available at: [Link]

-

Nespoli, M., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2862-2872. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols: The Biginelli Reaction with Methyl 4-ethoxy-3-oxobutanoate for Dihydropyrimidinone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the prospective use of methyl 4-ethoxy-3-oxobutanoate as a novel β-keto ester component in the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs). While the classical Biginelli reaction is a cornerstone of heterocyclic chemistry, the exploration of structurally diverse building blocks remains a fertile ground for innovation in drug discovery and materials science. This application note offers a theoretical framework, detailed experimental protocols, and mechanistic insights into how the unique structural features of this compound may influence the course of this important multicomponent reaction.

Introduction: The Enduring Significance of Dihydropyrimidinones and the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This reaction has stood the test of time due to its operational simplicity and the significant biological activities associated with its products. DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[2][3] Notably, certain DHPM derivatives have been developed as calcium channel blockers and antihypertensive agents.[4]

The versatility of the Biginelli reaction allows for the introduction of diverse substituents on the DHPM core by varying the three primary components. The choice of the β-keto ester is particularly crucial as it dictates the nature of the substituent at the C5 position of the pyrimidine ring, which can significantly modulate the biological activity of the resulting molecule. While ethyl acetoacetate is the most commonly employed β-keto ester, the exploration of novel analogs offers a pathway to new chemical entities with potentially enhanced or novel therapeutic properties.

This application note focuses on the prospective use of This compound , a β-keto ester that introduces an ethoxymethyl group at the C6 position of the DHPM ring. This structural modification presents an intriguing opportunity to explore new regions of chemical space and to develop novel DHPMs with unique physicochemical and biological profiles.

Mechanistic Considerations: The Potential Influence of the 4-Ethoxy Group

The generally accepted mechanism of the Biginelli reaction proceeds through a series of acid-catalyzed steps.[5] The introduction of a 4-ethoxy group in the β-keto ester component is not expected to fundamentally alter this pathway but may influence the reactivity of the intermediates and the overall reaction kinetics.

The Biginelli Reaction Mechanism

The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-keto ester to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidinone product.

Figure 1: Proposed mechanism of the Biginelli reaction.

Potential Effects of the 4-Ethoxy Substituent

The electron-withdrawing inductive effect of the ethoxy group at the C4 position of this compound could influence the enolization equilibrium of the β-keto ester. This may affect the rate of the nucleophilic attack on the N-acyliminium ion. Furthermore, the steric bulk of the ethoxymethyl group may play a role in the cyclization step. It is hypothesized that these electronic and steric factors could be modulated to optimize reaction conditions and potentially influence the stereochemical outcome of the reaction when chiral components are used.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of the Biginelli reaction with this compound. Optimization of catalyst, solvent, and temperature may be necessary for different aldehyde substrates.

General Protocol for the Synthesis of 4-Aryl-6-(ethoxymethyl)-5-(methoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., HCl, p-toluenesulfonic acid, Lewis acids like Yb(OTf)₃)

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol).

-

Add the chosen solvent (if applicable) and the catalyst (e.g., 0.1 mmol for Lewis acids or a catalytic amount for Brønsted acids).

-

Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol or 80-100 °C for solvent-free conditions) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid is formed. Filter the solid and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Characterization

The synthesized dihydropyrimidinones should be characterized by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).

-

Melting Point: To assess the purity of the compound.

Data Presentation and Comparative Analysis

To systematically evaluate the efficacy of this compound in the Biginelli reaction, a comparative study with the widely used ethyl acetoacetate is recommended. The following table provides a template for summarizing the experimental results.

| Entry | Aldehyde | β-Keto Ester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | HCl | Ethanol | Reflux | 4 | Expected High |

| 2 | Benzaldehyde | This compound | HCl | Ethanol | Reflux | Variable | To be determined |

| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | Solvent-free | 100 | 1 | Expected High |

| 4 | 4-Chlorobenzaldehyde | This compound | Yb(OTf)₃ | Solvent-free | 100 | Variable | To be determined |

| 5 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | p-TSA | Acetonitrile | Reflux | 3 | Expected High |

| 6 | 4-Methoxybenzaldehyde | This compound | p-TSA | Acetonitrile | Reflux | Variable | To be determined |

This structured approach will allow for a direct comparison of reaction efficiency and yield, providing valuable insights into the reactivity of this compound in the Biginelli condensation.

Workflow for Novel DHPM Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and preliminary evaluation of novel dihydropyrimidinones derived from this compound.

Figure 2: Workflow for the synthesis and evaluation of novel DHPMs.

Conclusion and Future Directions

The use of this compound in the Biginelli reaction represents a promising avenue for the synthesis of novel dihydropyrimidinones with potentially valuable biological activities. The protocols and mechanistic considerations outlined in this application note provide a solid foundation for researchers to explore this new facet of a classic reaction. Further investigations should focus on a broad range of aldehyde substrates, a systematic study of various catalysts, and a thorough evaluation of the biological properties of the resulting DHPMs. The insights gained from such studies will undoubtedly contribute to the ongoing development of the Biginelli reaction as a powerful tool in modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. preprints.org [preprints.org]

- 5. Biginelli Reaction [sigmaaldrich.com]

Application Note: A Comprehensive Protocol for the C-Alkylation of Methyl 4-ethoxy-3-oxobutanoate

Introduction: The Synthetic Value of β-Keto Esters

β-Keto esters are highly versatile building blocks in modern organic synthesis. Their synthetic utility is primarily derived from the unique acidity of the α-hydrogens positioned between the two carbonyl functionalities. This structural feature allows for the facile generation of a resonance-stabilized enolate, a potent carbon nucleophile. The subsequent reaction of this enolate with electrophiles, particularly alkyl halides, provides a robust and reliable method for forming new carbon-carbon bonds.

The acetoacetic ester synthesis is a classic transformation that leverages this reactivity to convert alkyl halides into methyl ketones.[1][2] This application note provides a detailed protocol and the underlying chemical principles for the alkylation of a specific β-keto ester, Methyl 4-ethoxy-3-oxobutanoate. This guide is intended for researchers in synthetic chemistry and drug development, offering insights into experimental design, execution, and potential challenges.

Mechanistic Rationale and Core Principles

The alkylation of this compound proceeds through a two-step sequence: enolate formation followed by nucleophilic substitution.

Step 1: Enolate Formation The protons on the carbon alpha to both the ketone and the ester groups (the C2 position) of a β-keto ester exhibit significant acidity (pKa ≈ 11-13) compared to a simple ketone (pKa ≈ 20).[3] This enhanced acidity allows for nearly complete deprotonation using a moderately strong base, such as an alkoxide.[4][5] For this protocol, sodium methoxide is the base of choice.

-

Causality Behind Base Selection: It is critical to match the alkoxide base with the ester group of the substrate. Using sodium methoxide with a methyl ester prevents transesterification, a potential side reaction where the base acts as a nucleophile and exchanges the ester's alkoxy group, leading to a mixture of products.[6][7]

The resulting enolate is stabilized by delocalization of the negative charge across the oxygen atoms of both the ketone and the ester moieties, making it an excellent, soft nucleophile.

Step 2: Nucleophilic Alkylation The generated enolate readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable alkyl halide.[2][4][8] The enolate's carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond at the α-position.

-

Electrophile Suitability: The success of this step is highly dependent on the structure of the alkyl halide. Primary (1°) and methyl halides are ideal substrates as they are highly susceptible to SN2 attack.[8] Secondary (2°) halides react more slowly and introduce the risk of a competing elimination (E2) reaction, while tertiary (3°) halides will almost exclusively undergo elimination and are therefore unsuitable for this synthesis.[8]

The overall transformation effectively substitutes an α-hydrogen with an alkyl group, providing a powerful tool for molecular elaboration.

Experimental Protocol: Mono-alkylation of this compound

This protocol details a general procedure for the mono-alkylation of the title compound. Specific parameters may be optimized depending on the alkylating agent used.

3.1. Materials and Reagents

-

Substrate: this compound (C₇H₁₂O₄, MW: 160.17 g/mol )

-

Base: Sodium methoxide (NaOMe)

-

Alkylating Agent: Primary alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol

-

Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl

-

Extraction Solvent: Diethyl ether or Ethyl acetate

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

3.2. Equipment

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser with inert gas inlet

-

Dropping funnel or syringe pump

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

3.3. Step-by-Step Procedure

-

Reaction Setup: Assemble the glassware and flame-dry under vacuum or oven-dry before use. Set up the reaction flask under a positive pressure of an inert gas (N₂ or Ar) to maintain an anhydrous atmosphere.

-

Base and Substrate Addition: To the reaction flask, add anhydrous THF (or ethanol) and sodium methoxide (1.05 equivalents). Cool the resulting suspension to 0 °C in an ice bath with stirring.

-

Enolate Formation: Slowly add this compound (1.0 equivalent) dropwise to the cooled base suspension over 15-20 minutes. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the enolate solution at 0 °C. After addition, the reaction mixture can be allowed to slowly warm to room temperature and stirred for 2-16 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Reaction Workup:

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water to dissolve the salts.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure α-alkylated this compound.

Data Presentation and Workflow Visualization

4.1. Table of Reaction Parameters

The following table provides representative parameters for various primary alkyl halides. Researchers should optimize these conditions for their specific needs.

| Alkyl Halide (RX) | Base Eq. | RX Eq. | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| Iodomethane (CH₃I) | 1.05 | 1.1 | THF | 0 → RT | 2-4 | 85-95 |

| Ethyl Bromide (EtBr) | 1.05 | 1.1 | Ethanol | RT → Reflux | 6-12 | 80-90 |

| Benzyl Bromide (BnBr) | 1.05 | 1.05 | THF | 0 → RT | 4-8 | 88-96 |

| Allyl Bromide | 1.05 | 1.05 | THF | 0 → RT | 3-6 | 82-92 |

4.2. Experimental Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 3. youtube.com [youtube.com]

- 4. aklectures.com [aklectures.com]

- 5. shivajicollege.ac.in [shivajicollege.ac.in]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Application Notes & Protocols: Methyl 4-ethoxy-3-oxobutanoate as a Versatile Precursor in Pharmaceutical Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern pharmaceutical development, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials is a critical decision point that dictates the feasibility, scalability, and novelty of a drug candidate's synthesis. Methyl 4-ethoxy-3-oxobutanoate emerges as a highly valuable and versatile precursor, distinguished by a unique constellation of functional groups. Its structure, featuring a β-keto ester moiety with an adjacent ethoxy group, provides a powerful platform for constructing complex molecular architectures.[1] The reactivity of this molecule is primarily governed by the α-carbon, which is strategically positioned between two carbonyl groups, rendering its protons significantly acidic and amenable to a wide array of chemical transformations.[2][3] This inherent reactivity makes it an indispensable tool for medicinal chemists, particularly in the synthesis of heterocyclic compounds that form the core of countless therapeutic agents.[1][3][4]

This guide provides an in-depth exploration of this compound, moving beyond simple descriptions to explain the mechanistic rationale behind its applications and to provide robust, field-tested protocols for its use.

Section 1: Physicochemical Properties and Reactivity Profile

A thorough understanding of a precursor's properties is fundamental to its effective application. While data for the methyl ester variant is less common, its properties can be closely approximated by its well-documented ethyl and methoxy analogues.

Table 1: Key Properties of this compound and a Close Analogue

| Property | This compound (Projected) | Methyl 4-methoxy-3-oxobutanoate (Analogue)[5] |

|---|---|---|

| CAS Number | 41051-14-3 (for Ethyl ester) | 41051-15-4 |

| Molecular Formula | C₇H₁₂O₄ | C₆H₁₀O₄ |

| Molecular Weight | 160.17 g/mol | 146.14 g/mol |

| Physical Form | Liquid | Liquid |

| Boiling Point | Not available | 215.7 °C at 760 mmHg |

| Purity | Typically >95% | 95% |

| Storage Temp. | 2-8 °C | 4 °C |

Core Reactivity: The Activated α-Methylene Group

The synthetic versatility of this compound is rooted in the pronounced acidity of the protons on the C2 carbon (the α-carbon). This heightened acidity (pKa ≈ 11 in similar systems) is a direct consequence of the powerful electron-withdrawing effects of the two adjacent carbonyl groups.[2] Upon deprotonation by a suitable base, a highly stabilized conjugate base—an enolate—is formed. The negative charge of this enolate is not localized on the carbon atom but is delocalized across the α-carbon and both carbonyl oxygen atoms, as depicted by its resonance structures. This delocalization significantly stabilizes the enolate, making it readily accessible and a potent nucleophile for carbon-carbon bond formation.[2]

Section 2: Core Synthetic Applications & Mechanistic Insights

The nucleophilic enolate derived from this compound is the key intermediate for a variety of powerful synthetic transformations.

Application 1: C-C Bond Formation via α-Alkylation

The acetoacetic ester synthesis is a cornerstone C-C bond-forming reaction, and its principles are directly applicable here.[2] The process involves the Sₙ2 reaction of the enolate with an electrophile, typically an alkyl halide.

-

Mechanism: The reaction is initiated by deprotonating the α-carbon with a strong, non-nucleophilic base to form the enolate. This potent nucleophile then attacks the alkyl halide, displacing the halide and forming a new C-C bond at the α-position.[2]

-

Causality of Reagent Choice:

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred. While alkoxides like sodium ethoxide (NaOEt) are classic choices, using a base that does not match the ester's alcohol group (i.e., methoxide for a methyl ester) can lead to transesterification, a side reaction that complicates purification.[2] NaH offers the advantage of an irreversible deprotonation, driving the reaction forward.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they effectively solvate the counter-ion (e.g., Na⁺) without interfering with the nucleophilicity of the enolate.

-

Application 2: Heterocycle Synthesis via Condensation Reactions

The 1,3-dicarbonyl arrangement in this compound is an ideal substrate for condensation reactions with binucleophiles to form a wide variety of five- and six-membered heterocycles. These heterocyclic motifs are ubiquitous in medicinal chemistry.[3]

-

Mechanism: The general principle involves a sequential condensation-cyclization pathway. One nucleophilic center of the binucleophile attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocycle.

-

Examples:

-

With Hydrazine (H₂N-NH₂): Forms pyrazole derivatives.